molecular formula C18H25N5O2 B2480673 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 920441-00-5

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2480673
CAS RN: 920441-00-5
M. Wt: 343.431
InChI Key: VDXWLFQEMBLRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as CPTP, is a synthetic compound that has been developed for its potential therapeutic applications. CPTP belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Preclinical Toxicity Evaluation

A study on Tepoxalin , a compound structurally related to the requested chemical, highlighted its dual inhibition of cyclooxygenase and 5-lipoxygenase activities. Tepoxalin was evaluated for its oral toxicity in Sprague-Dawley rats and Beagle dogs, revealing specific organ impacts at certain dosages but showing no accumulation in plasma, indicating its potential for controlled therapeutic use without significant bioaccumulation concerns (Knight et al., 1996).

Antiulcer Agents

Research into compounds with a 1-methyl-1H-tetrazol-5-ylthio moiety, closely related to the chemical structure , has demonstrated significant antisecretory activity against histamine-induced gastric acid secretion. This suggests applications in developing treatments for conditions requiring the modulation of gastric acid levels (Ueda et al., 1991).

Cyclooxygenase-2 Inhibition

Another study focused on the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide , illustrating its structural determination and lack of significant inhibition potency for cyclooxygenase-1 and -2 enzymes. This provides insights into the structural activity relationships critical for designing effective COX-2 inhibitors (Al-Hourani et al., 2016).

Antifungal and Antibacterial Activities

Compounds derived from endophytic Botryosphaeria dothidea , including structures with a tetrazole ring, have been found to possess notable antifungal and antibacterial activities. This underscores the potential of tetrazole-containing compounds in developing new antimicrobial agents (Xiao et al., 2014).

Radioligand Potential

WAY-100635 , featuring a tetrazole ring, has been evaluated as a radioligand for 5-HT1A receptors, indicating its utility in positron emission tomography (PET) studies for neurological research (Hume et al., 1994).

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-25-16-10-7-14(8-11-16)9-12-18(24)19-13-17-20-21-22-23(17)15-5-3-2-4-6-15/h7-8,10-11,15H,2-6,9,12-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXWLFQEMBLRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide

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